

# Massarilactone H: A Technical Guide to its Discovery, Natural Origins, and Bioactivity

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## Compound of Interest

Compound Name: *Massarilactone H*

Cat. No.: *B1263786*

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This document provides a comprehensive technical overview of **massarilactone H**, a polyketide of fungal origin. It details the initial discovery, known natural sources, and significant biological activities. This guide includes detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment, supplemented by quantitative data and workflow visualizations to support advanced research and development.

## Discovery and Natural Sources

**Massarilactone H** was first isolated from the marine-derived fungus *Phoma herbarum*.<sup>[1]</sup> Since its initial discovery, it has been identified from other fungal species.

Primary Natural Sources:

- **Marine-Derived Fungus:** *Phoma herbarum* is the original reported source of **massarilactone H**.<sup>[1]</sup> Strains of this fungus have been isolated from various environments, including the fermentation broth and mycelium of marine and psychrotolerant terrestrial variants.<sup>[2][3][4]</sup>
- **Phytopathogenic Fungus:** **Massarilactone H** is also produced by *Kalmusia variispora*, a fungus associated with grapevine trunk diseases (GTDs) in Iran.<sup>[1][5][6]</sup>

It has been suggested that **massarilactone H** may also be an artifact formed from the exo-dehydration of the C-7 hydroxy group of massarilactone D during extraction and isolation

procedures.[\[1\]](#)[\[7\]](#)

## Biological Activity and Quantitative Data

**Massarilactone H** has demonstrated moderate but distinct biological activities. Its cytotoxic and enzyme-inhibitory properties have been quantified, providing a basis for further investigation in drug discovery. A semisynthetic derivative, **massarilactone H** 3,4-di-O-trans-cinnamoyl, has shown significantly enhanced cytotoxicity.

Bioactivity	Target	Result (IC <sub>50</sub> )	Reference
Cytotoxicity	Human Lung Carcinoma (A549)	32.9 $\mu$ M	<a href="#">[1]</a> <a href="#">[8]</a>
Human Glioblastoma (Hs683)	31.5 $\mu$ M	<a href="#">[1]</a> <a href="#">[8]</a>	
Human Melanoma (SKMEL-28)	35.2 $\mu$ M	<a href="#">[1]</a> <a href="#">[8]</a>	
Enzyme Inhibition	Neuraminidase	8.18 $\mu$ M	
Cytotoxicity of Derivative	Murine Fibroblasts (L929)	16.21 $\mu$ M	
(Massarilactone H 3,4-di-O-trans-cinnamoyl)	Human Cervix Carcinoma (KB-3-1)	3.51 $\mu$ M	
Human Lung Carcinoma (A549)	5.01 $\mu$ M	<a href="#">[8]</a>	
Human Prostate Cancer (PC-3)	8.23 $\mu$ M	<a href="#">[8]</a>	
Epidermoid Carcinoma (A431)	6.74 $\mu$ M	<a href="#">[8]</a>	
Ovarian Carcinoma (SKOV-3)	11.23 $\mu$ M	<a href="#">[8]</a>	<a href="#">[8]</a>
Breast Cancer (MCF-7)	32.73 $\mu$ M	<a href="#">[8]</a>	

## Experimental Protocols

This section details the methodologies for the isolation, structural characterization, and bioactivity assessment of **massarilactone H**.

The following protocol outlines the extraction and purification of **massarilactone H** from liquid cultures of *K. variispora*.[\[5\]](#)[\[6\]](#)

- Fungal Cultivation: Inoculate a strain of *Kalmusia variispora* in Potato Dextrose Broth (PDB). Grow in a stationary culture for 21 days at 25°C in darkness.
- Extraction: After the incubation period, remove the mycelium by filtration. Lyophilize the culture filtrates. Dissolve the lyophilized material in distilled water (1/10th of the original volume).
- Liquid-Liquid Partitioning: Extract the aqueous solution exhaustively with ethyl acetate (EtOAc). Combine the organic phases and dry them under reduced pressure to yield a crude oily residue.
- Chromatographic Purification:
  - Subject the crude extract to silica gel column chromatography.
  - Elute the column with a solvent system of n-hexane/isopropanol (i-PrOH) at a ratio of 98:2 (v/v).
  - Collect fractions and monitor by thin-layer chromatography (TLC).
  - Combine fractions containing **massarilactone H** to yield an amorphous solid.

The chemical structure of **massarilactone H** is determined using a combination of spectroscopic methods.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- Mass Spectrometry: Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d<sub>6</sub>).
  - Acquire <sup>1</sup>H NMR spectra to identify proton environments and their multiplicities.
  - Acquire <sup>13</sup>C NMR spectra to determine the number and types of carbon atoms.
  - Perform 2D NMR experiments for comprehensive structural assignment:[\[9\]](#)[\[10\]](#)

- COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks and identify adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
- Data Analysis: Integrate data from all spectroscopic techniques to unambiguously assign the planar structure and relative stereochemistry of **massarilactone H**.

The half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) against cancer cell lines can be determined using a colorimetric assay such as the MTS assay.[\[11\]](#)

- Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of approximately 10,000 cells per well in a complete culture medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **massarilactone H** in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at  $37^\circ\text{C}$  in a humidified 5%  $\text{CO}_2$  atmosphere.
- Viability Measurement:
  - Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
  - Incubate for 1-4 hours at  $37^\circ\text{C}$ . Viable cells will convert the MTS tetrazolium compound into a colored formazan product.
  - Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- $\text{IC}_{50}$  Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear

regression model to determine the IC<sub>50</sub> value.

This fluorescence-based assay measures the ability of a compound to inhibit neuraminidase activity.<sup>[12][13]</sup>

- **Principle:** The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)- $\alpha$ -D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (4-MU).
- **Assay Preparation:**
  - Prepare serial dilutions of **massarilactone H** in an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl<sub>2</sub>, pH 6.5).
  - Add the diluted inhibitor and a fixed amount of neuraminidase enzyme to the wells of a microplate. Include controls for no enzyme and no inhibitor.
- **Enzymatic Reaction:** Add the MUNANA substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 1 hour.
- **Fluorescence Measurement:** Stop the reaction by adding a stop solution (e.g., a high pH glycine-ethanol buffer). Measure the fluorescence of the 4-MU product using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
- **IC<sub>50</sub> Calculation:** Determine the percentage of inhibition for each concentration of **massarilactone H** relative to the no-inhibitor control. Calculate the IC<sub>50</sub> value by plotting the percent inhibition against the log of the inhibitor concentration.

## Visualizations: Workflows and Logic Diagrams

The following diagrams, created using the DOT language, illustrate key workflows in the study of **massarilactone H**.

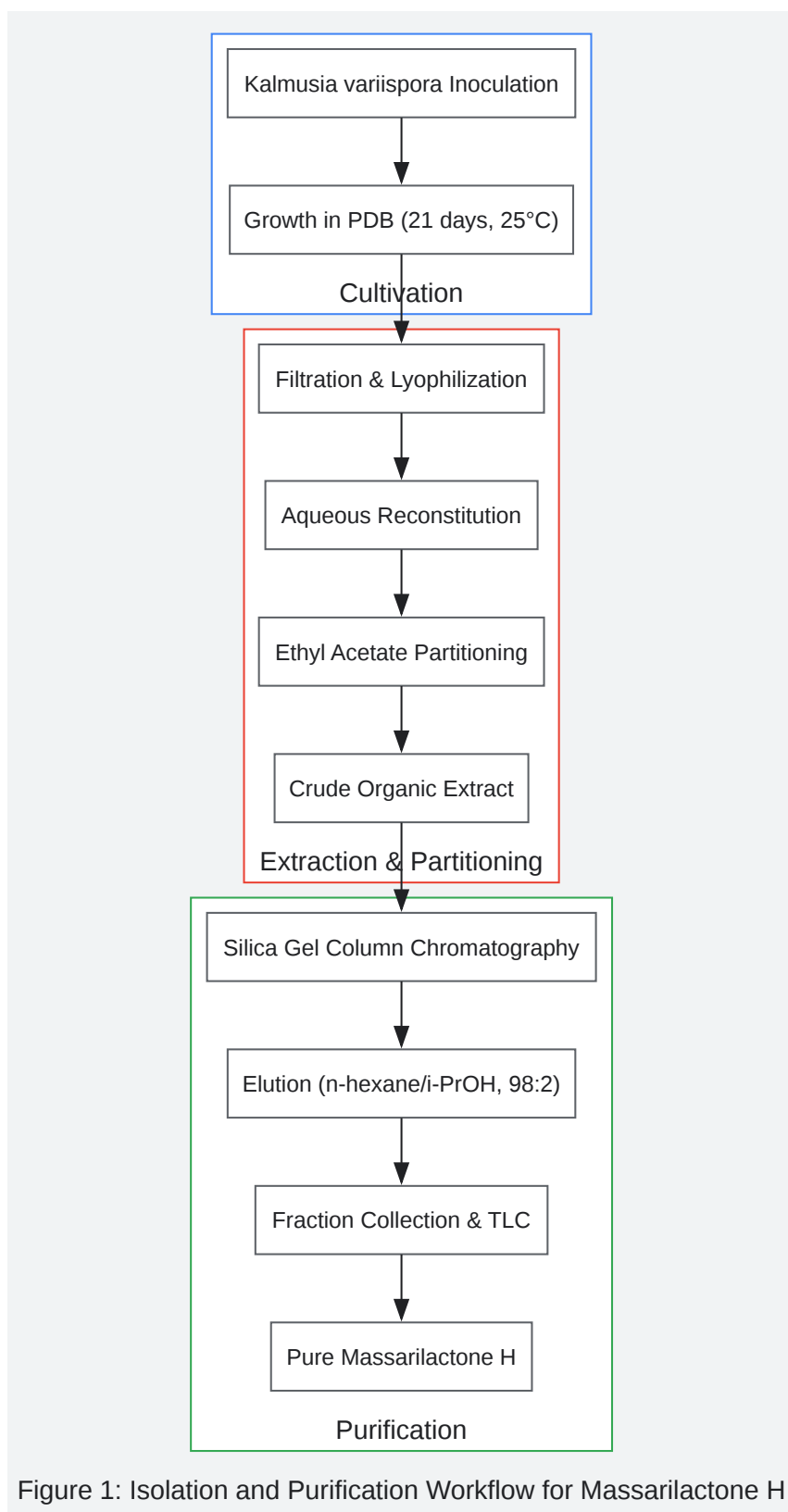
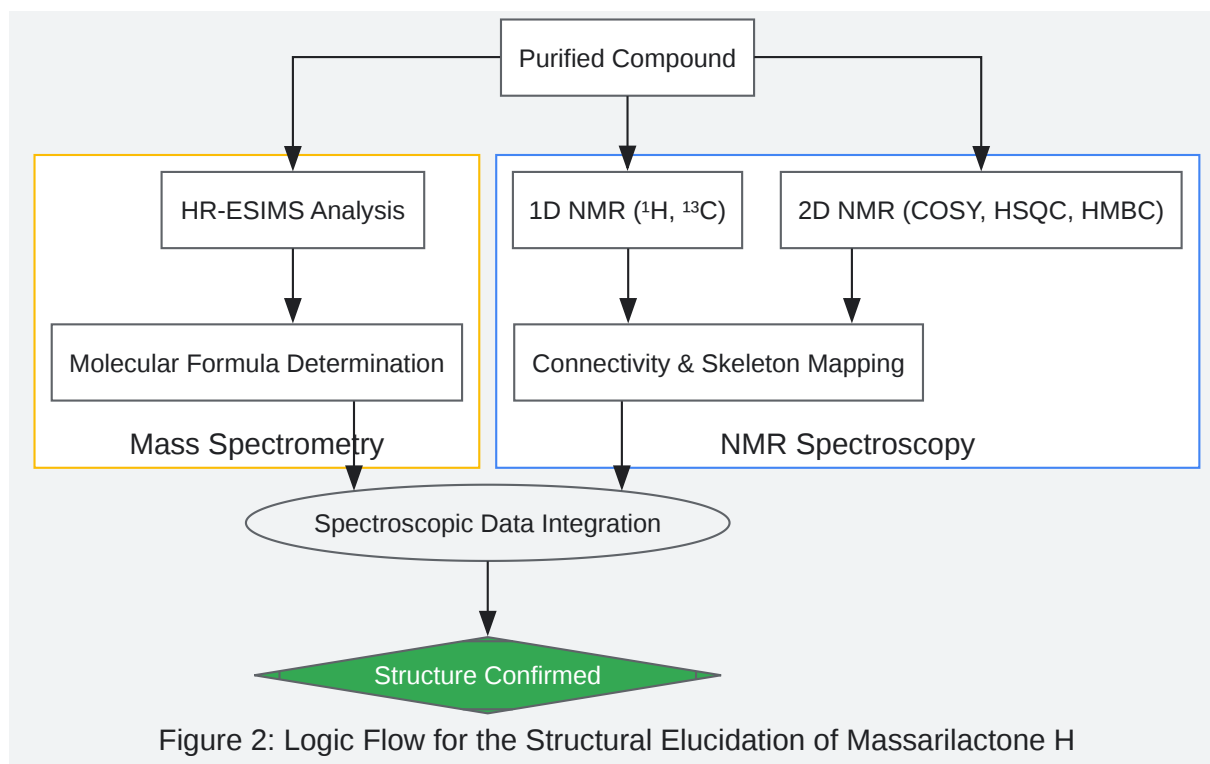


Figure 1: Isolation and Purification Workflow for Massarilactone H

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Figure 2: Logic Flow for the Structural Elucidation of **Massarilactone H**.

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